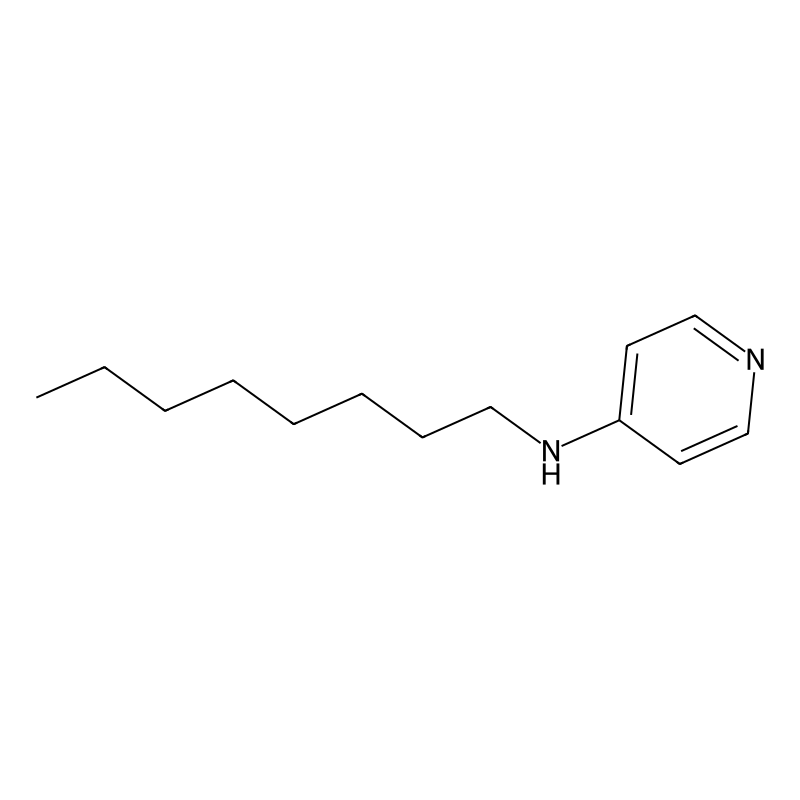

4-(Octylamino)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis Precursor

4-(Octylamino)pyridine, also known as N-octylpyridin-4-amine, finds application in scientific research primarily as a precursor for the synthesis of other important compounds. One notable example is Octenidine, a broad-spectrum antimicrobial agent with disinfectant properties []. The octyl amine group of 4-(Octylamino)pyridine plays a crucial role in the synthesis of Octenidine [].

4-(Octylamino)pyridine is an organic compound characterized by the molecular formula C₁₃H₂₂N₂ and a molecular weight of 206.33 g/mol. It features a pyridine ring substituted with an octylamino group at the fourth position, making it a member of the pyridine family. This compound typically appears as a light to dark brown solid and is soluble in organic solvents such as ethanol and chloroform .

- Oxidation: This compound can undergo oxidation reactions, leading to the formation of N-oxides or other oxidized derivatives.

- Alkylation: It can react with alkyl halides to form higher alkylated derivatives.

- Acylation: The amine group can be acylated using acyl chlorides or anhydrides, yielding amides.

These reactions are significant for modifying the compound's properties and enhancing its biological activity .

Research indicates that 4-(Octylamino)pyridine exhibits biological activities such as:

- Antimicrobial Properties: The compound has shown efficacy against various bacterial strains, suggesting potential applications in pharmaceuticals.

- Anticancer Activity: Preliminary studies indicate that it may inhibit cancer cell proliferation, although further research is required to elucidate its mechanisms.

- Neuroprotective Effects: Some studies suggest that it may have protective effects on neuronal cells, indicating potential applications in neurodegenerative diseases .

Several synthesis methods for 4-(Octylamino)pyridine have been documented:

- Direct Amination: The reaction of 4-pyridinecarboxaldehyde with octylamine under controlled conditions leads to the formation of 4-(Octylamino)pyridine.

- Reflux Method: A mixture of 4-bromopyridine and octylamine is heated under reflux conditions, typically using a solvent like ethanol, to yield the desired product with good yields (up to 88%) .

- Catalytic Hydrogenation: The reduction of corresponding nitro or nitrile derivatives in the presence of palladium on carbon can also produce this compound.

4-(Octylamino)pyridine finds applications in various fields:

- Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is being explored as a potential drug candidate.

- Agriculture: Its biological activity may be utilized in developing new agrochemicals.

- Material Science: The compound can be used as a precursor for synthesizing functional materials with specific electronic properties.

Interaction studies involving 4-(Octylamino)pyridine have focused on its binding affinity with various biological targets. These studies help in understanding how the compound interacts at a molecular level, which is crucial for drug design and development. Notably, its interactions with enzymes and receptors relevant to disease pathways are being investigated to assess its therapeutic potential .

Several compounds share structural similarities with 4-(Octylamino)pyridine. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Aminopyridine | C₅H₆N₂ | Simpler structure; used in dye synthesis |

| N-Octylaniline | C₁₃H₁₈N | Lacks the pyridine ring; used in polymers |

| 2-Octylpyridine | C₁₃H₁₈N | Different position of alkyl substitution; distinct reactivity |

| 3-Octylpyridine | C₁₃H₁₈N | Varying position of substitution affects biological activity |

Uniqueness: The unique positioning of the octylamino group on the pyridine ring distinguishes 4-(Octylamino)pyridine from these compounds, influencing its solubility and biological activity significantly compared to other similar structures.

XLogP3

UNII

GHS Hazard Statements

H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];

H310 (20%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (20%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (40%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (40%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (40%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (40%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard